3-(chloromethyl)-1-propylpyridin-2(1H)-one
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Overview
Description
3-(Chloromethyl)-1-propylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-propylpyridin-2(1H)-one typically involves the chloromethylation of 1-propylpyridin-2(1H)-one. One common method includes the reaction of 1-propylpyridin-2(1H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-propylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction can lead to the formation of 3-(hydroxymethyl)-1-propylpyridin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms such as 3-(hydroxymethyl)-1-propylpyridin-2(1H)-one.
Scientific Research Applications
3-(Chloromethyl)-1-propylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-propylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine
- 1-Propylpyridin-2(1H)-one
- 3-(Hydroxymethyl)-1-propylpyridin-2(1H)-one
Uniqueness
3-(Chloromethyl)-1-propylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and propyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(chloromethyl)-1-propylpyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-2-5-11-6-3-4-8(7-10)9(11)12/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
FXYJJXAAGNZEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC=C(C1=O)CCl |
Origin of Product |
United States |
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